1-Hexopyranosyl-1H-imidazole
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Overview
Description
1-Hexopyranosyl-1H-imidazole is a compound that features a hexopyranosyl group attached to an imidazole ring. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexopyranosyl-1H-imidazole typically involves the cyclization of amido-nitriles or other suitable precursors under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are designed to be compatible with a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Hexopyranosyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles .
Scientific Research Applications
1-Hexopyranosyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells
Mechanism of Action
The mechanism of action of 1-Hexopyranosyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Hexopyranosyl-1H-imidazole include other imidazole derivatives, such as:
1,3-Diazole: Known for its broad range of biological activities.
Benzimidazole: Used in pharmaceuticals for its antiparasitic and antifungal properties.
Pyrazole: Studied for its anti-inflammatory and anticancer activities.
Uniqueness
This compound is unique due to the presence of the hexopyranosyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazole derivatives and contributes to its specific applications and effects .
Properties
CAS No. |
61425-04-5 |
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Molecular Formula |
C9H14N2O5 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-imidazol-1-yloxane-3,4,5-triol |
InChI |
InChI=1S/C9H14N2O5/c12-3-5-6(13)7(14)8(15)9(16-5)11-2-1-10-4-11/h1-2,4-9,12-15H,3H2 |
InChI Key |
MFFNQAMHVXENEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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